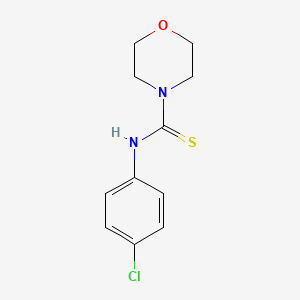![molecular formula C15H20N2OS B5700809 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key signaling molecule in B-cell receptor (BCR) signaling. By inhibiting BTK, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide blocks the downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. Additionally, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been found to penetrate the blood-brain barrier, which may make it useful for the treatment of central nervous system (CNS) malignancies.
Advantages and Limitations for Lab Experiments
One advantage of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is its specificity for BTK, which may reduce off-target effects and improve therapeutic efficacy. However, one limitation of this compound is that it may not be effective in all types of cancer, as BCR signaling is not the only pathway involved in cancer cell survival and proliferation.
Future Directions
There are several potential future directions for research on 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide. These include:
1. Combination therapy: 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide may be used in combination with other cancer treatments, such as chemotherapy, radiation therapy, or immunotherapy, to enhance their anti-tumor activity.
2. Biomarker identification: Identifying biomarkers that predict response to 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide may help to identify patients who are most likely to benefit from this treatment.
3. CNS malignancies: Further research is needed to determine the efficacy of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide in treating CNS malignancies, such as glioblastoma.
4. Resistance mechanisms: Understanding the mechanisms of resistance to 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide may help to develop strategies to overcome this resistance and improve treatment outcomes.
In conclusion, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Further research is needed to determine its potential as a cancer treatment in clinical settings.
Synthesis Methods
The synthesis of 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide involves several steps, starting with the reaction of 4-methylpiperidine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-chloro-N-methylbenzamide to yield 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide.
Scientific Research Applications
2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, 2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide has been found to enhance the anti-tumor activity of other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
2-methyl-N-(4-methylpiperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11-7-9-17(10-8-11)15(19)16-14(18)13-6-4-3-5-12(13)2/h3-6,11H,7-10H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIAHBZMUJCVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)


![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)

![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)